molecular formula C24H19ClO5S B5207110 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-chlorobenzenesulfonate

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-chlorobenzenesulfonate

Cat. No. B5207110
M. Wt: 454.9 g/mol
InChI Key: WCUVFNLQSKGCED-UHFFFAOYSA-N
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Description

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-chlorobenzenesulfonate is a chemical compound that has been widely used in scientific research due to its potential biological applications. This compound is a derivative of coumarin, a natural compound found in many plants that has been shown to have various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.

Scientific Research Applications

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-chlorobenzenesulfonate has been extensively studied for its potential biological activities. It has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to have anti-viral effects against hepatitis C virus and dengue virus.

Mechanism of Action

The mechanism of action of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-chlorobenzenesulfonate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and inflammation. It has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-chlorobenzenesulfonate in lab experiments is its potential for use as an anti-cancer or anti-inflammatory agent. Its ability to inhibit cancer cell proliferation and inflammation makes it a promising candidate for further research. One limitation of using this compound is its potential toxicity, as it has been shown to have cytotoxic effects on normal cells at high concentrations.

Future Directions

Future research on 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-chlorobenzenesulfonate could focus on further elucidating its mechanism of action, as well as its potential for use in combination with other anti-cancer or anti-inflammatory agents. Additionally, research could focus on developing new derivatives of this compound with improved efficacy and reduced toxicity. Finally, research could focus on exploring the potential use of this compound in other disease contexts, such as viral infections.

Synthesis Methods

The synthesis of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-chlorobenzenesulfonate involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-benzyl-4,8-dimethylcoumarin in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and is typically refluxed for several hours. The resulting product is then purified by column chromatography to obtain pure this compound.

properties

IUPAC Name

(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClO5S/c1-15-20-12-13-22(30-31(27,28)19-10-8-18(25)9-11-19)16(2)23(20)29-24(26)21(15)14-17-6-4-3-5-7-17/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUVFNLQSKGCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OS(=O)(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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